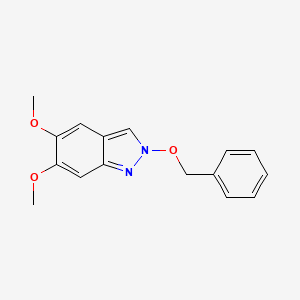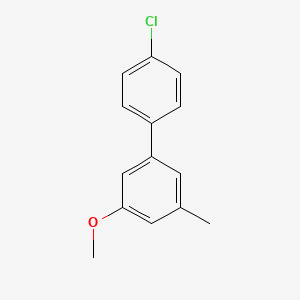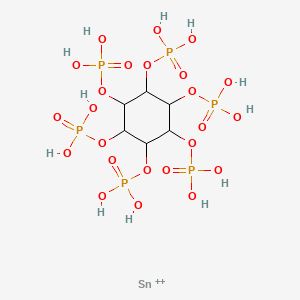
Stannous phytate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Stannous phytate can be synthesized by reacting stannous chloride (SnCl_2) with sodium phytate in an aqueous medium. The reaction typically occurs under mild conditions, with the pH adjusted to neutral using a buffer solution. The resulting this compound precipitate is then filtered, washed, and dried.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of stannous chloride to a solution of sodium phytate, followed by precipitation, filtration, and drying. The purity and yield of the product are optimized through careful control of reaction parameters such as temperature, pH, and concentration of reactants.
化学反应分析
Types of Reactions: Stannous phytate undergoes various chemical reactions, including:
Oxidation: Stannous ions (Sn^2+) can be oxidized to stannic ions (Sn^4+) under certain conditions.
Reduction: this compound can act as a reducing agent in some chemical reactions.
Substitution: The phytate ligand can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and nitric acid (HNO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Stannic phytate or other stannic compounds.
Reduction: Reduced forms of the reactants involved.
Substitution: New coordination complexes with different ligands.
科学研究应用
Chemistry:
Catalysis: Stannous phytate can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Nutrient Bioavailability: Phytate is known to chelate essential minerals, reducing their bioavailability. This compound can be used to study the effects of phytate on mineral absorption in biological systems.
Medicine:
Radiopharmaceuticals: this compound labeled with technetium-99m (99mTc) is used as a radiopharmaceutical for imaging lymph nodes in cancer diagnostics
Industry:
Food Additives: this compound can be used as a food additive to enhance the nutritional value of food products by reducing the anti-nutritional effects of phytate.
作用机制
The mechanism of action of stannous phytate involves its interaction with various molecular targets and pathways:
Molecular Targets:
Phytate Binding: Stannous ions bind to the phosphate groups of phytate, forming a stable complex.
Metal Chelation: this compound can chelate other metal ions, affecting their bioavailability and reactivity.
Pathways Involved:
Enzymatic Hydrolysis: Phytase enzymes can hydrolyze the phytate component of this compound, releasing inorganic phosphate and other products.
Redox Reactions: Stannous ions can participate in redox reactions, influencing the oxidative state of other molecules.
相似化合物的比较
Stannous Chloride (SnCl_2): A common reducing agent and precursor for stannous phytate synthesis.
Sodium Phytate: The sodium salt of phytic acid, used as a starting material for this compound synthesis.
Technetium-99m Phytate: A radiopharmaceutical used for imaging, similar to this compound labeled with technetium-99m.
Uniqueness:
Radiopharmaceutical Applications: this compound’s ability to be labeled with technetium-99m for use in medical imaging sets it apart from other stannous compounds.
Nutrient Bioavailability Studies: Its role in studying the effects of phytate on mineral absorption is unique compared to other phytate compounds.
属性
CAS 编号 |
56083-79-5 |
|---|---|
分子式 |
C6H18O24P6Sn+2 |
分子量 |
778.75 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate;tin(2+) |
InChI |
InChI=1S/C6H18O24P6.Sn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2 |
InChI 键 |
HKYXYLUKNVSNLK-UHFFFAOYSA-N |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


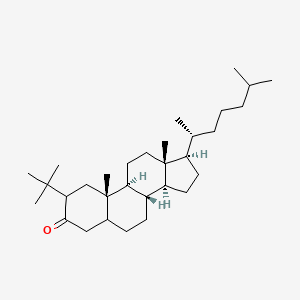
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
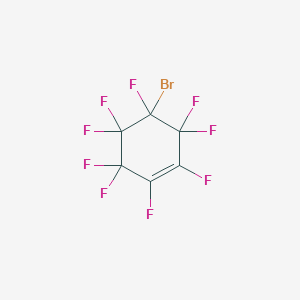
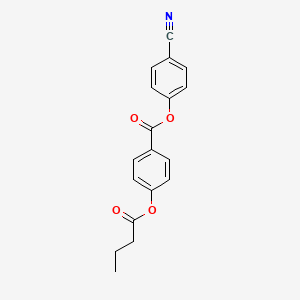
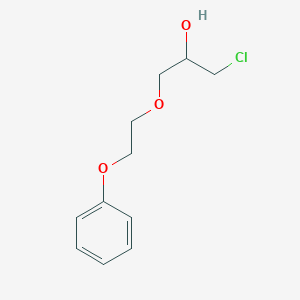
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)

